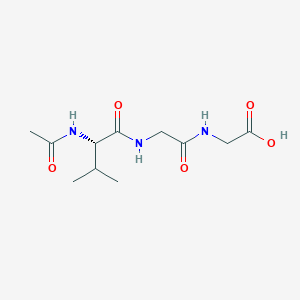
N-Acetyl-L-valylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-valylglycylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of N-acetylated valine, glycine, and glycine residues, forming a tripeptide structure. The acetylation of the N-terminal valine enhances the stability and bioavailability of the peptide, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal glycine to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-valine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-valylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: The peptide is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: this compound is utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-valylglycylglycine involves its interaction with specific molecular targets and pathways. The acetylation of the N-terminal valine enhances its stability and bioavailability, allowing it to effectively interact with target proteins and enzymes. The peptide can modulate various biological processes, including signal transduction, cellular adhesion, and immune responses, by binding to specific receptors and activating downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A precursor to the antioxidant glutathione, used in medicine for its mucolytic and detoxifying properties.
N-Acetyl-L-leucine: Studied for its potential therapeutic applications in neurological disorders.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function and stress response.
Uniqueness
N-Acetyl-L-valylglycylglycine is unique due to its specific tripeptide structure and the presence of N-acetylated valine. This combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
23506-47-0 |
|---|---|
Molekularformel |
C11H19N3O5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
IPERFWKHPMCNRE-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



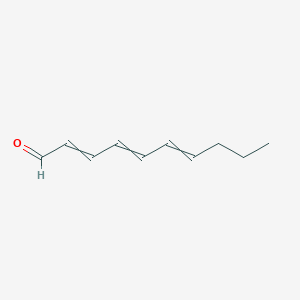
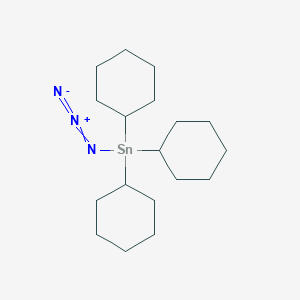

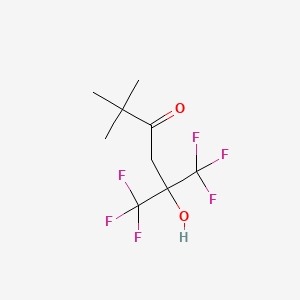
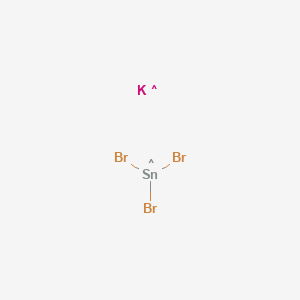


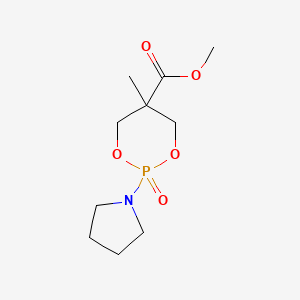
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)

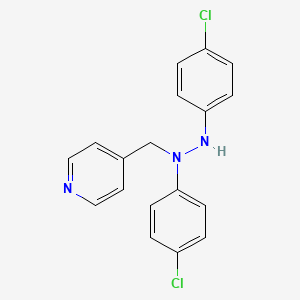
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
